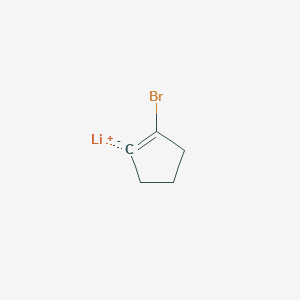

lithium;1-bromocyclopentene

Description

Contextual Significance of Vinyllithium (B1195746) Reagents in Modern Organic Synthesis

Vinyllithium reagents are a class of organolithium compounds that play a pivotal role in modern organic synthesis. ontosight.ai Characterized by a vinyl group (–CH=CH2) bonded to a lithium atom, these compounds are powerful nucleophiles and strong bases, making them highly effective for forming carbon-carbon bonds. saylor.orgfiveable.me Their utility is demonstrated in a variety of chemical transformations, including the addition to carbonyl compounds to generate allylic alcohols and participation in coupling reactions to construct complex molecular frameworks. ontosight.aiwikipedia.org

The preparation of vinyllithium reagents can be achieved through several methods, most commonly via the reaction of a vinyl halide, such as vinyl bromide, with lithium metal. ontosight.ai Another route involves a metal-halogen exchange between an organic halide and an organolithium species like butyllithium. saylor.org A halide-free synthesis pathway includes the reaction of tetravinyltin (B75620) with phenyllithium (B1222949) or butyllithium. saylor.orgwikipedia.orgchemeurope.com Due to their high reactivity, vinyllithium reagents are typically handled under anhydrous conditions in aprotic solvents like tetrahydrofuran (B95107) (THF) to prevent decomposition. ontosight.aifiveable.me In solution, they often exist as aggregates or cluster compounds. wikipedia.orgchemeurope.com

Overview of Research Trajectories for Cyclic Vinyllithium Species, with Focus on (1-Cyclopentenyl)lithium

Research into cyclic vinyllithium species extends the synthetic utility of their acyclic counterparts to the realm of carbocyclic structures. These reagents are instrumental in creating functionalized ring systems. (1-Cyclopentenyl)lithium, with the chemical formula C5H7Li, is a prominent example within this class. nih.gov

The primary method for generating (1-cyclopentenyl)lithium is through the treatment of 1-bromocyclopentene with lithium metal. chegg.com This organolithium compound serves as a versatile intermediate. For instance, it is a precursor for other important organometallic reagents. One notable application is its reaction with copper(I) iodide to form a lithium diorganocopper reagent, also known as a Gilman reagent. chegg.com This Gilman reagent can then be utilized in subsequent coupling reactions, such as the synthesis of 1-propylcyclopentene (B15374742) from 1-bromocyclopentene. chegg.com Research has also explored the intramolecular reactions of vinyllithium compounds, where they can cyclize by reacting with internal electrophiles, leading to the stereoselective formation of substituted cyclopentane (B165970) derivatives. acs.org

Table 1: Computed Properties of (1-Cyclopentenyl)lithium

| Property | Value |

| Molecular Formula | C5H7Li |

| Molecular Weight | 74.1 g/mol |

| IUPAC Name | lithium;cyclopentene (B43876) |

| InChI | InChI=1S/C5H7.Li/c1-2-4-5-3-1;/h1H,2,4-5H2;/q-1;+1 |

| InChIKey | VYTLZIDIZVUJFZ-UHFFFAOYSA-N |

| Canonical SMILES | [Li+].C1CC=[C-]C1 |

| Data sourced from PubChem CID 10964398. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23586-46-1 |

|---|---|

Molecular Formula |

C5H6BrLi |

Molecular Weight |

153.0 g/mol |

IUPAC Name |

lithium;1-bromocyclopentene |

InChI |

InChI=1S/C5H6Br.Li/c6-5-3-1-2-4-5;/h1-3H2;/q-1;+1 |

InChI Key |

LLTDXEXLFZIWNV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1C[C-]=C(C1)Br |

Origin of Product |

United States |

Synthetic Strategies for 1 Bromocyclopentene Precursors

Direct Halogenation Methods for Cyclopentene (B43876) Derivatives

Direct halogenation of cyclopentene and its derivatives represents a straightforward approach to introduce a bromine atom onto the cyclopentene ring. One common method involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). brainly.com This reaction is typically initiated by light or a radical initiator and selectively introduces a bromine atom at the allylic position, yielding 3-bromocyclopentene (B1599834). brainly.comreddit.com This isomer can then potentially be rearranged to the desired 1-bromocyclopentene under suitable conditions.

Another direct approach is the addition of bromine (Br₂) to cyclopentene. quora.com This reaction proceeds via an electrophilic addition mechanism, where the double bond of cyclopentene attacks a bromine molecule, leading to the formation of a dibrominated cyclopentane (B165970). quora.com Subsequent elimination of hydrogen bromide (HBr) can then yield a bromocyclopentene product. The regioselectivity of this elimination step is crucial in determining the final position of the double bond and the bromine substituent.

Indirect Synthesis from Cyclopentanone (B42830) and Related Compounds

Cyclopentanone serves as a versatile starting material for the indirect synthesis of 1-bromocyclopentene. A common strategy involves the conversion of cyclopentanone to its corresponding enolate or enol ether, which can then be reacted with a bromine source. For instance, the enolate of cyclopentanone can be generated using a strong base like lithium diisopropylamide (LDA) and then trapped with a brominating agent.

Alternatively, cyclopentanol (B49286), which can be derived from cyclopentanone, can be used as a precursor. The reaction of cyclopentanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can yield bromocyclopentane (B41573). chemicalbook.com Dehydrohalogenation of bromocyclopentane using a strong base can then lead to the formation of cyclopentene, which can be further functionalized. brainly.com

A notable method involves the synthesis of bromocyclopentane from cyclopentanol by reacting it with hydrobromic acid at elevated temperatures or with phosphorus tribromide at low temperatures. chemicalbook.com The resulting bromocyclopentane can then be subjected to elimination to form cyclopentene.

Table 1: Synthesis of Bromocyclopentane from Cyclopentanol

| Reactant | Reagent | Conditions | Product |

| Cyclopentanol | Hydrobromic acid | Reflux at ~170°C for 6-8h | Bromocyclopentane |

| Cyclopentanol | Phosphorus tribromide | 0-5°C, stir for 2h, then room temperature overnight | Bromocyclopentane |

Gold(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes as a Route to 1-Bromocyclopentene Derivatives

Gold(I) catalysis has emerged as a powerful tool for the cycloisomerization of enynes, offering a sophisticated route to various cyclic structures, including cyclopentene derivatives. nih.govresearchgate.net While direct synthesis of 1-bromocyclopentene via this method is not explicitly detailed in the provided context, the principles of gold-catalyzed cycloisomerization of 1,5- and 1,6-enynes suggest a potential pathway. nih.govrsc.orgcolab.ws

The general mechanism involves the activation of the alkyne by the gold(I) catalyst, making it susceptible to nucleophilic attack by the tethered alkene. nih.govresearchgate.net This intramolecular cyclization can lead to the formation of a five-membered ring. By employing a 1-bromo-substituted alkyne within an appropriate enyne substrate, it is conceivable that a 1-bromocyclopentene derivative could be synthesized. The reaction conditions, including the choice of gold catalyst and ligands, would be critical in controlling the regioselectivity and efficiency of the cyclization. researchgate.net For instance, gold(I)-catalyzed cycloisomerization of 1,7- and 1,8-enyne propargylic acetates has been shown to yield cyclopropyl (B3062369) derivatives containing seven- and eight-membered rings. nih.gov

Other Precursor Syntheses for Halogenated Cyclopentene Scaffolds

Beyond the direct methods, several other strategies exist for the synthesis of halogenated cyclopentene scaffolds. Chemoenzymatic strategies, for example, have been developed for the diversification of molecular scaffolds, including those containing cyclopropane (B1198618) rings. nih.gov These methods can introduce functional groups with high stereoselectivity. digitellinc.com

Multicomponent reactions offer another avenue for constructing complex cyclopentenyl scaffolds. nih.gov For instance, an isocyanide-based multicomponent reaction can provide direct access to tetrasubstituted cyclopentenyl structures. nih.gov While not directly producing 1-bromocyclopentene, these methods create functionalized cyclopentene cores that could potentially be converted to the target compound through subsequent chemical transformations.

The synthesis of 3-bromocyclopentene from cyclopentane has been described as a three-step process involving halogenation, dehydrohalogenation, and allylic bromination. brainly.comreddit.comchegg.com This highlights the multi-step nature of some synthetic routes to halogenated cyclopentenes.

Generation of 1 Cyclopentenyl Lithium: Methodological Advancements and Mechanistic Considerations

Lithium-Halogen Exchange Reactions from 1-Bromocyclopentene

The most direct and widely utilized method for preparing (1-Cyclopentenyl)lithium is the lithium-halogen exchange reaction. This transformation involves treating a vinyl halide, such as 1-bromocyclopentene, with an organolithium reagent, typically an alkyllithium. ethz.chwikipedia.org The reaction is an equilibrium process where the lithium atom and the halogen atom swap positions. uni-muenchen.de

R-Li + R'-X ⇌ R'-Li + R-X

For the synthesis of (1-Cyclopentenyl)lithium from 1-bromocyclopentene, the equilibrium is highly favorable. The stability of the resulting organolithium species plays a crucial role in driving the reaction. Vinyllithium (B1195746) compounds, where the carbanion resides on an sp2-hybridized carbon, are significantly more stable than the starting alkyllithium reagents (e.g., n-butyllithium or tert-butyllithium), where the carbanion is on an sp3-hybridized carbon. This difference in stability ensures that the equilibrium lies far to the right, favoring the formation of the desired (1-Cyclopentenyl)lithium. wikipedia.orgharvard.edu

The success of the lithium-halogen exchange is highly dependent on carefully controlled reaction conditions to maximize yield and minimize side reactions.

Temperature: Cryogenic temperatures are typically essential for lithium-halogen exchange reactions to prevent undesired side reactions, such as nucleophilic attack by the alkyllithium reagent. nih.gov For the generation of vinyllithiums, temperatures are often maintained below -78 °C. At higher temperatures, the stability of the organolithium product can be compromised, and the potential for radical-mediated pathways increases. princeton.edu

Solvent Effects: The choice of solvent is critical as it influences the reactivity of the organolithium reagent. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used. These solvents solvate the lithium cation, breaking down the organolithium aggregates and increasing the nucleophilicity of the reagent. However, THF can be metalated by strong bases like tert-butyllithium, especially at temperatures above -40 °C, making solvent choice and temperature control interconnected. Non-polar hydrocarbon solvents like pentane or hexane are often used as co-solvents.

Stoichiometry: The stoichiometry of the alkyllithium reagent is a key parameter. While one equivalent is theoretically sufficient, it is common practice to use two or more equivalents of tert-butyllithium. ethz.chharvard.edu The first equivalent performs the halogen exchange, while the second equivalent reacts irreversibly with the tert-butyl bromide byproduct formed. This secondary reaction removes the byproduct from the equilibrium and drives the formation of the desired vinyllithium to completion. harvard.edu

| Parameter | Condition | Rationale |

|---|---|---|

| Lithium Reagent | tert-Butyllithium (t-BuLi) | Highly reactive; provides a strong thermodynamic driving force. |

| Stoichiometry | 2.1 equivalents | Drives equilibrium by consuming the t-butyl bromide byproduct. harvard.edu |

| Solvent | THF/Ether/Pentane mixture | Ensures solubility of reactants and stabilizes the organolithium species. |

| Temperature | -78 °C to -120 °C | Minimizes side reactions and ensures the stability of the vinyllithium product. nih.gov |

| Reaction Time | < 1 hour | The exchange reaction is typically very rapid, often complete within minutes. harvard.edu |

For a substrate like 1-bromocyclopentene, regioselectivity is inherently controlled, as there is only one possible site for the exchange to occur. In more complex molecules with multiple halogens, the site of exchange is governed by factors such as the type of halogen (I > Br > Cl) and steric hindrance. scribd.com

A crucial aspect of this reaction is its high stereoselectivity. It has been well-established that lithium-halogen exchange on vinyl halides proceeds with retention of the double bond's configuration. wikipedia.orgharvard.eduscribd.com This means that the geometric arrangement of substituents around the double bond in the 1-bromocyclopentene starting material is preserved in the (1-Cyclopentenyl)lithium product. This stereospecificity is a significant advantage, allowing for the synthesis of stereochemically defined products.

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction.

Ate-Complex Mechanism: The most widely accepted pathway involves a nucleophilic attack of the carbanionic carbon from the alkyllithium reagent on the halogen atom of the vinyl bromide. princeton.edu This forms a transient, hypervalent halogen intermediate known as an "ate-complex". harvard.eduacs.orgcas.cz This complex then collapses, expelling a bromide anion now associated with the alkyllithium's original cation and generating the new vinyllithium species. Kinetic studies and the isolation of stable ate-complexes in similar systems provide strong evidence for this nucleophilic pathway. harvard.edu

Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the single electron transfer from the alkyllithium reagent to the vinyl halide, generating a radical anion and a radical cation. princeton.edu These intermediates can then collapse to form the products. While evidence for radical intermediates has been detected in certain lithium-halogen exchange reactions, particularly with secondary and tertiary alkyllithiums, the ate-complex pathway is generally considered dominant for vinylic systems under standard cryogenic conditions.

Alternative Methods for (1-Cyclopentenyl)lithium Generation

The Shapiro reaction provides a powerful method for converting ketones into vinyllithium reagents. wikipedia.org For the synthesis of (1-Cyclopentenyl)lithium, the starting material is cyclopentanone (B42830).

The process involves two main steps:

Formation of the Tosylhydrazone: Cyclopentanone is reacted with tosylhydrazine (p-toluenesulfonylhydrazide) to form the corresponding cyclopentanone tosylhydrazone.

Deprotonation and Elimination: The tosylhydrazone is then treated with at least two equivalents of a strong alkyllithium base, such as n-butyllithium or sec-butyllithium. The first equivalent deprotonates the acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the carbon atom alpha to the C=N bond. For cyclopentanone, the two alpha positions are equivalent. This dianion intermediate then undergoes a spontaneous elimination sequence, losing the tosyl group and a molecule of nitrogen gas (N₂) to yield the (1-Cyclopentenyl)lithium species. unirioja.es

The resulting vinyllithium can then be quenched with an electrophile or water to yield the final product. unirioja.es The regioselectivity of the Shapiro reaction is generally high, with deprotonation occurring at the less sterically hindered alpha-carbon, a factor that is simplified in the symmetric case of cyclopentanone. wikipedia.org

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclopentanone | Tosylhydrazine, Acid catalyst (e.g., HCl) | Cyclopentanone tosylhydrazone |

| 2 | Cyclopentanone tosylhydrazone | ≥ 2 eq. n-Butyllithium in THF/TMEDA | (1-Cyclopentenyl)lithium |

Transmetalation offers another mild and efficient route to vinyllithium reagents. The tin-lithium exchange is a particularly common example. wikipedia.org In this method, a vinylstannane, such as (1-cyclopentenyl)tributyltin, is treated with an alkyllithium reagent like n-butyllithium.

(C₅H₇)SnBu₃ + n-BuLi ⇌ (C₅H₇)Li + n-BuSnBu₃

This reaction is also an equilibrium process that is driven by the formation of the more stable organolithium species (vinyllithium vs. alkyllithium). The advantages of this method include the mild reaction conditions (often proceeding rapidly at -78 °C) and the formation of a tetraalkyltin byproduct (e.g., tetrabutyltin), which is generally unreactive towards many electrophiles, leading to cleaner reactions compared to the alkyl halide byproducts generated in lithium-halogen exchanges. wikipedia.org The required vinylstannane precursors can be prepared through various methods, including the hydrostannylation of alkynes.

Innovations in Organolithium Generation: Mechanochemical Approaches

Recent advancements in synthetic chemistry have introduced mechanochemistry, particularly ball milling, as a powerful and sustainable alternative for the generation of organolithium reagents, including vinyl lithium species like (1-cyclopentenyl)lithium. This solid-state approach offers significant advantages over traditional solution-based methods, primarily by eliminating the need for bulk organic solvents, which are often hazardous and contribute to environmental waste. The mechanochemical generation of organolithium compounds is characterized by its operational simplicity, scalability, and, in many cases, dramatically reduced reaction times.

The general procedure for the mechanochemical synthesis of organolithium reagents involves the high-energy ball milling of an organohalide with lithium metal in a sealed milling jar. eurekalert.org This process is typically carried out without the need for an inert atmosphere, a significant departure from the stringent air- and moisture-free conditions required for conventional organolithium synthesis. eurekalert.org The mechanical forces generated during milling play a crucial role in activating the lithium metal and promoting the cleavage of the carbon-halogen bond of the organic halide, leading to the formation of the desired organolithium species.

Research has demonstrated the broad applicability of this method for the synthesis of a variety of organolithium compounds, including aryllithium, vinyllithium, and primary, secondary, and tertiary alkyllithium reagents. researchgate.net While specific studies on the mechanochemical generation of (1-cyclopentenyl)lithium from 1-bromocyclopentene are not extensively detailed in the reviewed literature, the successful synthesis of other vinyllithium compounds through this method strongly supports its feasibility for this transformation. The reaction would proceed by milling 1-bromocyclopentene with lithium metal, likely with the addition of a small amount of a liquid grinding assistant to facilitate the process.

The mechanistic understanding of mechanochemical organolithium formation involves the direct reaction between the freshly exposed surface of the lithium metal, continuously activated by the grinding action of the milling balls, and the organohalide. The intense mechanical energy facilitates the transfer of an electron from the lithium to the organohalide, leading to the formation of a radical anion which then fragments to an organic radical and a halide anion. A second electron transfer from lithium to the organic radical results in the formation of the organolithium compound. This process is highly efficient under ball-milling conditions due to the constant renewal of the reactive metal surface and the intimate mixing of the reactants at the molecular level.

The efficiency of mechanochemical organolithium generation is highlighted by studies showing high conversion rates in significantly shorter timeframes compared to solution-based methods. For instance, a representative example demonstrated a 77% conversion to the organolithium reagent within just 5 minutes of milling, whereas the conventional solvent-based method required 60 minutes to achieve a 69% conversion. eurekalert.org

Detailed Research Findings

The following table summarizes representative data for the mechanochemical generation of various organolithium compounds, which can be considered analogous to the synthesis of (1-cyclopentenyl)lithium. These findings underscore the general efficacy and favorable reaction conditions of this innovative approach.

| Organohalide | Product | Milling Time (min) | Yield (%) | Reference |

| 1-Bromobutane | n-Butyllithium | 5 | 77 (conversion) | eurekalert.org |

| Biphenyl bromide | Biphenyllithium | 60 | 81 | researchgate.net |

| Various aryl and vinyl halides | Corresponding organolithiums | 5 - 60 | Generally high | researchgate.net |

The data illustrates the rapid nature of mechanochemical lithiation and the high yields achievable for a range of substrates. It is reasonable to extrapolate that the generation of (1-cyclopentenyl)lithium from 1-bromocyclopentene would proceed under similar conditions with comparable efficiency. This solvent-free and rapid method represents a significant methodological advancement in the synthesis of organolithium reagents, offering a greener and more efficient alternative to traditional synthetic protocols.

Reactivity Profiles and Synthetic Applications of 1 Cyclopentenyl Lithium

Carbon-Carbon Bond Forming Reactions

The primary application of (1-cyclopentenyl)lithium in organic synthesis is the formation of carbon-carbon bonds. This is achieved through its reaction as a nucleophile with various electrophilic partners.

Nucleophilic Addition Reactions

(1-Cyclopentenyl)lithium readily undergoes nucleophilic addition to the electrophilic carbon of carbonyl groups, a fundamental reaction for creating new stereocenters and more complex molecular architectures. masterorganicchemistry.com

The addition of organolithium reagents to aldehydes and ketones is a classic method for the synthesis of secondary and tertiary alcohols, respectively. masterorganicchemistry.com In the case of (1-cyclopentenyl)lithium, its reaction with a prochiral aldehyde or ketone can lead to the formation of a new stereocenter. The stereochemical outcome of such additions is often governed by the principles of Cram's rule or the Felkin-Anh model, which predict the favored diastereomer based on the steric environment of the carbonyl group.

While specific studies detailing the stereoselectivity of (1-cyclopentenyl)lithium additions are not extensively documented, the general principles of nucleophilic additions of vinyllithium (B1195746) reagents to carbonyls suggest that the stereochemistry can be influenced by the steric bulk of the substituents on both the lithium reagent and the carbonyl compound. researchgate.net For instance, the addition to a sterically hindered ketone would be expected to proceed with a certain degree of facial selectivity.

The reaction with 1,2-diketones can provide access to α-hydroxy ketones bearing a cyclopentenyl moiety. The regioselectivity of the addition to unsymmetrical 1,2-diketones would be influenced by the electronic and steric nature of the substituents on the diketone.

Table 1: Representative Nucleophilic Additions of Vinyllithium Reagents to Carbonyl Compounds

| Vinyllithium Reagent | Carbonyl Compound | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| (1-Cyclohexenyl)lithium | Benzaldehyde | 1-(1-Cyclohexenyl)phenylmethanol | Not Reported | High |

| (1-Cycloheptenyl)lithium | Acetone | 2-(1-Cycloheptenyl)propan-2-ol | Not Applicable | Good |

| Vinyllithium | Cyclohexanone | 1-Vinylcyclohexan-1-ol | Not Applicable | 85 |

Note: Data presented are for analogous cyclic vinyllithium reagents to illustrate the general reactivity, due to a lack of specific published data for (1-cyclopentenyl)lithium.

Beyond carbonyl compounds, (1-cyclopentenyl)lithium can react with other electrophiles. A notable example is its reaction with carbon dioxide (CO₂), a process known as carboxylation. This reaction provides a direct route to carboxylic acids. The mechanism involves the nucleophilic attack of the vinyllithium on the electrophilic carbon of CO₂, forming a lithium carboxylate intermediate, which upon acidic workup yields cyclopent-1-ene-1-carboxylic acid. This transformation is a valuable method for introducing a carboxyl group and extending the carbon chain by one atom.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, and organolithium reagents like (1-cyclopentenyl)lithium can serve as precursors to other organometallic species that are more amenable to these powerful bond-forming reactions.

Direct palladium-catalyzed cross-coupling of organolithium reagents can be challenging due to their high reactivity. nih.gov Therefore, (1-cyclopentenyl)lithium is often converted to a less reactive organometallic species, such as an organoboron or organozinc reagent, for use in Suzuki-Miyaura and Negishi-type couplings, respectively.

For a Suzuki-Miyaura coupling , (1-cyclopentenyl)lithium would first be reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to generate the corresponding 1-cyclopentenylboronic acid. This boronic acid can then be coupled with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgyoutube.com This methodology is widely used for the synthesis of biaryls, vinylarenes, and polyenes.

In a Negishi-type coupling , (1-cyclopentenyl)lithium is transmetalated with a zinc halide, such as zinc chloride (ZnCl₂), to form the more stable (1-cyclopentenyl)zinc halide. wikipedia.orgorgsyn.org This organozinc reagent can then undergo palladium-catalyzed cross-coupling with various organic halides (iodides, bromides, and even chlorides) and triflates. chegg.comorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and broad scope. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Cyclic Vinyl Organometallics

| Organometallic Reagent | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| 1-Cyclohexenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | 1-(4-Methoxyphenyl)cyclohex-1-ene | 88 |

| (1-Cyclopentenyl)zinc chloride | Iodobenzene | Pd(OAc)₂/SPhos | 1-Phenylcyclopent-1-ene | 92 |

| 1-Cycloheptenylboronic acid pinacol (B44631) ester | 2-Bromopyridine | PdCl₂(dppf) | 2-(1-Cycloheptenyl)pyridine | 75 |

Note: The table shows representative examples of Suzuki-Miyaura and Negishi couplings with analogous cyclic vinyl organometallic reagents to illustrate the synthetic utility.

(1-Cyclopentenyl)lithium can be used to prepare a lithium di(1-cyclopentenyl)cuprate, a type of Gilman reagent. This is achieved by reacting two equivalents of (1-cyclopentenyl)lithium with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI). masterorganicchemistry.com

Gilman reagents are softer nucleophiles than their organolithium precursors and are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael addition). masterorganicchemistry.commdpi.com This reaction allows for the stereoselective formation of a new carbon-carbon bond at the β-position of the enone system. The stereochemistry of the addition is often controlled by the approach of the bulky cuprate (B13416276) reagent from the less sterically hindered face of the α,β-unsaturated system.

Furthermore, Gilman reagents can participate in coupling reactions with organic halides. For example, the reaction of lithium di(1-cyclopentenyl)cuprate with an alkyl or aryl halide can lead to the formation of a new carbon-carbon bond, displacing the halide. This type of coupling provides a valuable method for the synthesis of substituted cyclopentenes. A Chegg.com problem illustrates the conceptual application of this reaction to prepare 1-propylcyclopentene (B15374742) from 1-bromocyclopentene using a Gilman reagent. chegg.com

Strategies for Dimerization and Synthesis of Conjugated Diene Systems

The dimerization of organolithium compounds, including vinyllithium species like (1-cyclopentenyl)lithium, can be a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of conjugated diene systems. While direct dimerization of (1-cyclopentenyl)lithium is not extensively documented, oxidative coupling reactions provide a viable pathway to achieve this transformation.

Oxidative dimerization is a common strategy for coupling organometallic reagents. In this process, an external oxidizing agent is used to induce the formation of a bond between two organometallic units. For instance, the use of transition metal salts, such as copper(II) chloride or iron(III) chloride, can facilitate the coupling of organolithium compounds. This approach has been successfully applied in the synthesis of complex dimeric natural products. researchgate.net The mechanism often involves a single-electron transfer from the organolithium reagent to the oxidant, generating a radical intermediate that then dimerizes.

Another strategy involves the use of lithium naphthalenide as a catalyst for the dimerization of conjugated cyclodienes, which suggests a potential route for related lithium-mediated C-C bond formations. These methods can lead to the formation of symmetrical or unsymmetrical dimers, depending on the reaction conditions and the substrates involved. The resulting 1,3-diene scaffolds are highly valuable in organic synthesis, serving as precursors for a variety of subsequent transformations, including Diels-Alder reactions.

Table 1: Examples of Dimerization Strategies for Organometallic Compounds

| Dimerization Method | Reagents | Product Type | Reference |

| Oxidative Coupling | Organolithium, CuCl₂/TMEDA or FeCl₃ | Dimeric Compounds | researchgate.net |

| Catalytic Dimerization | Conjugated Cyclodiene, Lithium-Naphthalene | Dimeric Dienes | |

| Oxidative Dimerization | Naphthalenes with radical sources, FeCl₃ | Perylenes |

It is important to note that the efficiency and regioselectivity of these dimerization reactions can be influenced by factors such as the solvent, temperature, and the nature of the organolithium species and the oxidizing agent.

Intramolecular Carbolithiation and Cyclization Pathways

Intramolecular carbolithiation is a powerful synthetic tool for the construction of carbocyclic and heterocyclic ring systems. This reaction involves the addition of an organolithium moiety across a carbon-carbon double or triple bond within the same molecule. The process is a type of anionic cyclization and often exhibits high regio- and stereospecificity, particularly for the formation of five- and six-membered rings.

The generation of the initial organolithium species can be achieved through various methods, including lithium-halogen exchange or tin-lithium exchange. Once formed, the organolithium can undergo intramolecular addition to a suitably positioned unsaturated bond. The cyclization typically proceeds in an exo fashion, leading to the formation of a new ring and a new organolithium species, which can then be trapped by an electrophile.

For (1-cyclopentenyl)lithium derivatives bearing an appropriately located alkene or alkyne, intramolecular carbolithiation can be envisioned as a pathway to generate more complex fused or spirocyclic systems. The stereochemical outcome of these cyclizations is often controlled by the formation of a rigid transition state where the lithium atom coordinates to the internal π-system.

Table 2: Key Features of Intramolecular Carbolithiation

| Feature | Description | Reference |

| Reaction Type | Anionic intramolecular addition of an organolithium to a C-C multiple bond. | |

| Ring Sizes | Primarily forms five- and six-membered rings with high efficiency. | |

| Stereocontrol | Often proceeds with high stereoselectivity due to a rigid, chelated transition state. | |

| Subsequent Reactions | The newly formed organolithium intermediate can be trapped with various electrophiles. |

The versatility of this method has been demonstrated in the synthesis of complex natural products and other biologically active molecules.

Rearrangement Reactions Involving (1-Cyclopentenyl)lithium Intermediates

(1-Cyclopentenyl)lithium and related vinyllithium species can participate in or be generated during significant rearrangement reactions, leading to profound structural transformations.

Dianionic Oxy-Cope Rearrangements for Ring Expansion and Polycycle Formation

The oxy-Cope rearrangement is a-sigmatropic rearrangement of 1,5-dien-3-ols. The reaction is driven by the formation of a stable carbonyl compound through tautomerization of the initial enol product. When the hydroxyl group is deprotonated to form an alkoxide, the reaction is termed the anionic oxy-Cope rearrangement, which proceeds at a dramatically accelerated rate, often by a factor of 10¹⁰ to 10¹⁷.

A dianionic oxy-Cope rearrangement involves a substrate that contains two hydroxyl groups, or a hydroxyl group and another moiety that can be converted into an anion. In the context of (1-cyclopentenyl)lithium, a key synthetic strategy involves the addition of a vinyllithium species, such as (1-cyclopentenyl)lithium, to a divinyl ketone or a related unsaturated carbonyl compound. This generates a lithium alkoxide intermediate that is poised to undergo an anionic oxy-Cope rearrangement.

This methodology is particularly powerful for ring expansion and the construction of polycyclic systems. For example, the addition of a vinyllithium to a cyclic ketone bearing a vinyl substituent can initiate a cascade of reactions, including an anionic oxy-Cope rearrangement, to generate a larger ring system. The high stereocontrol and predictability of this rearrangement make it a valuable tool in the total synthesis of complex natural products.

Generation and Reactivity of Vinylidene Carbenoid-like Species

Transmetalation to Other Organometallic Reagents for Downstream Synthesis (e.g., Organozinc, Organoboron, Organotellurium)

Transmetalation of (1-cyclopentenyl)lithium to other metals is a crucial strategy to moderate its reactivity and to participate in a broader range of coupling reactions, particularly those catalyzed by transition metals.

Organozinc Reagents: (1-Cyclopentenyl)lithium can be readily transmetalated with zinc salts, such as zinc chloride (ZnCl₂), to form the corresponding (1-cyclopentenyl)zinc reagent. Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium precursors. This allows them to be used in a variety of cross-coupling reactions, such as the Negishi coupling, with aryl, vinyl, and alkyl halides.

Organoboron Reagents: The transmetalation of (1-cyclopentenyl)lithium with boronic esters or other boron electrophiles provides access to cyclopentenylboronates. These organoboron compounds are stable, easily handled, and are key partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Organotellurium Reagents: Tellurium-lithium exchange is a known process for the formation of organolithium compounds from organotellurium precursors. The reverse reaction, the transmetalation of an organolithium compound with a tellurium electrophile (e.g., TeCl₄ or diaryl ditellurides), can be used to synthesize organotellurium compounds. (1-Cyclopentenyl)tellurides, formed via this route, could potentially be used in various tellurium-specific coupling and functionalization reactions.

Table 3: Transmetalation of Vinyllithiums for Synthetic Applications

| Resulting Organometallic | Transmetalating Agent | Key Applications |

| Organozinc | ZnCl₂, ZnBr₂ | Negishi coupling |

| Organoboron | B(OR)₃, boronic esters | Suzuki-Miyaura coupling |

| Organotellurium | TeCl₄, Ar₂Te₂ | Stille-type couplings, functionalization |

Reactions with Squarate Esters for Polycyclic Scaffolds

While specific examples of the reaction of (1-cyclopentenyl)lithium with squarate esters are not detailed in the available literature, the general reactivity of organolithium reagents with squarate esters suggests a potential pathway for the synthesis of complex polycyclic systems. Diethyl squarate and other squarate esters are known to react with nucleophiles, including organolithium reagents. The reaction can proceed via nucleophilic addition to one of the carbonyl groups of the squarate ring, followed by subsequent rearrangement or cyclization reactions. This can lead to the formation of highly functionalized cyclobutenedione derivatives or, through more complex cascades, to larger polycyclic and cage-like structures. The high reactivity of (1-cyclopentenyl)lithium would likely favor addition reactions, opening up avenues for novel molecular architectures, though this remains an area for further investigation.

Stereochemical Control and Diastereoselectivity in 1 Cyclopentenyl Lithium Chemistry

Factors Governing Diastereoselectivity in Addition Reactions

The addition of vinyllithium (B1195746) reagents to chiral aldehydes and ketones can lead to the formation of diastereomeric products. The ratio of these diastereomers is governed by several interconnected factors that influence the transition state energies of the competing reaction pathways.

Steric Hindrance: One of the most significant factors is steric hindrance. The Felkin-Anh model and its variations are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. According to this model, the nucleophile, in this case, the vinyllithium reagent, preferentially attacks the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter. The steric bulk of both the vinyllithium reagent and the substituents on the electrophile play a crucial role in determining the degree of diastereoselectivity. For instance, more sterically demanding vinyllithium reagents would be expected to exhibit higher diastereoselectivity.

Solvent Effects: The nature of the solvent can profoundly impact the aggregation state and reactivity of organolithium reagents. In non-coordinating hydrocarbon solvents, vinyllithium reagents tend to exist as aggregates (dimers, tetramers, etc.). In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) can break down these aggregates into more reactive monomers or smaller aggregates. This change in aggregation state can alter the steric environment around the lithium cation and the nucleophilic carbon, thereby influencing the diastereoselectivity of the addition reaction.

Temperature: Temperature is a critical parameter for controlling diastereoselectivity. Lowering the reaction temperature generally enhances the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity. This is because the more favored transition state is populated to a greater extent at lower temperatures, in accordance with the principles of kinetic control.

Enantioselective Transformations Using Chiral Vinyllithium Reagents

Achieving enantioselectivity in reactions of vinyllithium reagents typically involves the use of chiral auxiliaries or chiral ligands that create a chiral environment around the reactive center.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the v-inyllithium reagent or the electrophile to direct the stereochemical course of the reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. Common chiral auxiliaries derived from natural products like amino acids (e.g., valine, proline) or terpenes have been successfully employed to control the facial selectivity of additions. For example, a vinyllithium reagent bearing a chiral auxiliary can exhibit a strong preference for one face of a prochiral carbonyl compound.

Chiral Ligands: An alternative strategy involves the use of external chiral ligands that coordinate to the lithium cation. These ligands, often bidentate or polydentate amines or ethers, create a chiral complex with the vinyllithium reagent. This chiral complex then delivers the vinylic group to the electrophile in a stereoselective manner. A well-known example of a chiral ligand used in organolithium chemistry is (-)-sparteine (B7772259), a naturally occurring diamine. The complex formed between the organolithium reagent and (-)-sparteine can lead to high levels of enantioselectivity in various reactions, including additions to carbonyls.

Control of Regioselectivity in Complex Reaction Systems

When a molecule contains multiple electrophilic sites, the regioselectivity of the reaction with a vinyllithium reagent becomes a critical consideration.

Reactions with Multifunctional Electrophiles: In the case of substrates containing multiple electrophilic centers, such as α,β-unsaturated carbonyl compounds (enones), vinyllithium reagents can potentially undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The regiochemical outcome is influenced by a combination of factors including the structure of the vinyllithium reagent, the nature of the electrophile, and the reaction conditions. "Hard" nucleophiles, a category to which organolithium reagents generally belong, typically favor 1,2-addition. However, the presence of certain additives or specific substitution patterns on the enone can sometimes favor 1,4-addition.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization of Organolithium Aggregates and Reactive Intermediates

Organolithium reagents, including 1-cyclopentenyllithium, are known to exist not as simple monomers but as complex aggregates in solution. The degree of aggregation and the specific structure of these clusters are highly dependent on the solvent, the presence of ligands, and temperature. These aggregates are not mere curiosities; they profoundly influence the reactivity and stereoselectivity of the organolithium reagent.

Spectroscopic techniques are pivotal in characterizing these fleeting species. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, is a powerful tool for elucidating the structure of these aggregates. The chemical shifts and coupling constants of the carbon and hydrogen atoms in the cyclopentenyl ring provide a fingerprint of the electronic environment and geometry of the organolithium species. For instance, in cyclopentane (B165970), the hydrogen atoms exhibit a single chemical shift in the ¹H NMR spectrum due to rapid conformational changes that average their environments. docbrown.info However, in a more rigid and electronically distinct system like 1-cyclopentenyllithium, one would expect a more complex spectrum reflecting the different electronic environments of the vinylic and allylic protons.

Reactive intermediates are, by their nature, short-lived and present in low concentrations, making their direct observation challenging. docbrown.info Spectroscopic methods, often employed at low temperatures to increase the lifetime of these species, are crucial for their detection and characterization. docbrown.info For instance, the formation of an initial complex between the organolithium reagent and a substrate can sometimes be observed spectroscopically before the reaction proceeds.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying the complex reaction mechanisms of organolithium compounds. mdpi.commdpi.com DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to occur. rsc.org The geometry and energy of the transition state, calculated using DFT, provide invaluable information about the reaction mechanism. For example, DFT studies can distinguish between a concerted mechanism, where all bond-making and bond-breaking events occur in a single step, and a stepwise mechanism involving one or more reactive intermediates. rsc.org

In the context of 1-cyclopentenyllithium, DFT calculations could be used to model its addition to a carbonyl compound. Such a study would involve locating the transition state for the carbon-carbon bond formation, which would reveal the preferred geometry of approach of the nucleophilic cyclopentenyl ring to the electrophilic carbonyl carbon. While specific DFT studies on 1-cyclopentenyllithium are not widely published, the general methodology is well-established for a variety of organic reactions, including cycloadditions and ring-opening reactions. mdpi.commdpi.comacs.org

Table 1: Representative Theoretical Data for a Hypothetical Reaction of 1-Cyclopentenyllithium with Formaldehyde (Illustrative)

| Parameter | Value (kcal/mol) | Description |

| ΔE_activation | 15.2 | The calculated energy barrier for the reaction, representing the energy of the transition state relative to the reactants. |

| ΔE_reaction | -25.8 | The overall energy change of the reaction, indicating an exothermic process. |

| Key Transition State Bond Distance (C-C) | 2.1 Å | The distance between the nucleophilic carbon of the cyclopentenyl ring and the carbonyl carbon in the transition state. |

Note: This data is illustrative and not based on a specific published study of 1-cyclopentenyllithium.

Computational Predictions of Stereochemical Outcomes

One of the most powerful applications of computational chemistry is the prediction of stereochemical outcomes in asymmetric reactions. For reactions involving 1-cyclopentenyllithium and a chiral substrate, DFT calculations can be used to predict which diastereomer will be formed preferentially. This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of these competing transition states.

A study on the addition of 1-cyclopentenyllithium to chiral aldehydes has shown that the facial selectivity of the addition can be rationalized by considering the steric and electronic interactions in the transition state. nih.gov Computational models can be built to visualize these transition states and quantify the energetic differences that lead to the observed stereoselectivity. nih.gov

Table 2: Illustrative Computational Prediction of Diastereoselectivity

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-A (leading to Diastereomer A) | 0.0 | 95 |

| TS-B (leading to Diastereomer B) | 1.5 | 5 |

Note: This data is illustrative and demonstrates the principle of how computational chemistry can predict stereochemical outcomes.

Modeling Solvent and Ligand Effects on Reactivity

The reactivity of organolithium compounds is exquisitely sensitive to the solvent and the presence of coordinating ligands. Solvents can influence the aggregation state of the organolithium reagent, the solubility of reactants, and the stability of charged intermediates and transition states. Ligands, such as ethers or amines, can coordinate to the lithium cation, breaking up aggregates and increasing the nucleophilicity of the carbanionic portion.

Computational models provide a powerful means to understand and predict these effects. Solvent effects can be modeled either explicitly, by including a number of solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. The latter approach, known as a polarizable continuum model (PCM), is computationally less demanding and often provides a good description of bulk solvent effects.

DFT calculations can be used to model the interaction of 1-cyclopentenyllithium with different solvents and ligands. For example, one could calculate the relative energies of different aggregates (e.g., dimers, tetramers) in various solvents to predict the dominant species in solution. Similarly, the binding energy of a ligand to the lithium center can be calculated to assess its effect on the reactivity of the organolithium compound. These computational insights are crucial for optimizing reaction conditions and achieving desired chemical transformations.

Table 3: Illustrative Calculated Effect of Solvent on Reaction Rate

| Solvent | Dielectric Constant | Relative Rate Constant (Calculated) |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 50 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 500 |

Note: This data is illustrative and based on general principles of solvent effects on organolithium reactivity.

Broader Synthetic Utility and Future Research Directions

Application of (1-Cyclopentenyl)lithium in the Total Synthesis of Natural Products and Complex Molecules

The cyclopentenyl moiety is a common structural motif in a variety of natural products, making (1-cyclopentenyl)lithium a key reagent in their total synthesis. nih.gov The ability to introduce the five-membered ring as a nucleophile allows for the efficient construction of intricate carbon skeletons.

Notable applications include the synthesis of cyclopentanoid natural products. For instance, the synthesis of compounds like (-)-cyclonerodiol, which possesses an optically pure, multifunctional cyclopentanic core, can be envisioned utilizing a cyclopentenyl lithium derivative for the formation of key carbon-carbon bonds. nih.gov Similarly, in the formal synthesis of (±)-coriolin, a complex polycyclic natural product, the strategic introduction of a cyclopentane (B165970) ring is crucial, a transformation where a reagent like (1-cyclopentenyl)lithium could be employed. oregonstate.edu

The versatility of the cyclopentenyl unit is further demonstrated by its presence in cyclopentene-1,3-dione derivatives isolated from natural sources such as Piper carniconnectivum. researchgate.net The synthesis of these molecules often involves the construction of the substituted five-membered ring, a process that can be facilitated by the nucleophilic addition of (1-cyclopentenyl)lithium to a suitable electrophile.

Furthermore, the cyclopentene (B43876) framework is a versatile building block for more complex bioactive molecules, including peptidomimetics and hybrids with other natural product fragments like peptides and saccharides. nih.gov The diastereoselective addition of a cyclopentenyl nucleophile is a powerful strategy for creating stereochemically rich and structurally diverse compounds.

Methodological Enhancements for Scalable and Sustainable Synthesis

While organolithium reagents are powerful tools in synthesis, their high reactivity can pose challenges for large-scale production. The development of scalable and sustainable methods for the generation and use of (1-cyclopentenyl)lithium is an active area of research.

Current methods for preparing organolithium compounds often require cryogenic temperatures and strictly anhydrous and anaerobic conditions, which can be energy-intensive and difficult to implement on an industrial scale. nih.govnih.gov Innovations in this area focus on improving the safety, efficiency, and environmental footprint of these reactions.

One promising approach is the use of flow chemistry. sci-hub.se Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over highly exothermic reactions like the formation of organolithiums. This can lead to improved yields, higher purity, and safer operation compared to traditional batch processes. The ability to generate and immediately consume reactive intermediates like (1-cyclopentenyl)lithium in a flow system minimizes the risks associated with their accumulation. sci-hub.se

The development of more sustainable solvent systems is another key area of focus. Replacing traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with greener alternatives can significantly reduce the environmental impact of the synthesis. nih.gov

Emerging Trends in Organolithium Chemistry Relevant to Cyclic Vinyllithiums

The field of organolithium chemistry is continuously evolving, with new discoveries and methodologies that are highly relevant to the reactivity and application of cyclic vinyllithiums like (1-cyclopentenyl)lithium.

A significant trend is the development of new catalytic cross-coupling reactions. advancedsciencenews.com While organolithium compounds are often too reactive for direct use in traditional palladium-catalyzed cross-couplings, new catalyst systems are being developed that can accommodate these highly reactive nucleophiles. advancedsciencenews.com This opens up new avenues for the efficient formation of carbon-carbon bonds between (1-cyclopentenyl)lithium and a wider range of electrophilic partners, including challenging aryl chlorides. advancedsciencenews.com

Organolithium-mediated cyclization reactions are also gaining considerable interest as a powerful tool for constructing carbocyclic and heterocyclic frameworks. rsc.org The in situ generation and cyclization of functionalized organolithiums, including those derived from cyclic vinyl halides, provides a direct route to complex ring systems.

The study of transient or short-lived organolithium species is another important frontier. sci-hub.se Techniques that allow for the trapping of these highly reactive intermediates are enabling the synthesis of previously inaccessible molecules. sci-hub.se The combination of flow chemistry with the generation of vinyllithiums from sources like arenesulfonylhydrazones represents a powerful strategy for their use in complex synthesis. sci-hub.seacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.